An In-depth Technical Guide to 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one: A Versatile Bifunctional Reagent in Synthetic Chemistry
An In-depth Technical Guide to 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one: A Versatile Bifunctional Reagent in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore detailed methodologies for its synthesis, purification, and characterization. Furthermore, this guide will illuminate the compound's reactivity and its versatile applications as a key building block in the development of novel pharmaceutical intermediates and other complex organic molecules. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: A Molecule with Dual Reactivity
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one belongs to a class of organic compounds that possess two distinct reactive sites, making it a highly valuable reagent in the synthesis of complex molecular architectures. The presence of an α-bromo ketone moiety and a benzyl bromide group confers upon it a dual electrophilic nature. The α-bromo ketone is susceptible to nucleophilic attack at the carbonyl carbon or substitution of the bromine atom, while the benzyl bromide is a potent alkylating agent. This unique combination allows for sequential or orthogonal chemical transformations, providing a strategic advantage in multi-step synthetic pathways. Its structural analogues have found applications in the synthesis of a wide range of biologically active compounds, including potential therapeutics.[1][2] This guide aims to serve as a detailed resource for researchers looking to harness the synthetic potential of this versatile molecule.
Physicochemical Properties and Structural Attributes
The utility of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one in a synthetic context is underpinned by its distinct chemical and physical properties. A summary of its key identifiers and calculated properties is presented below.
| Property | Value | Source |
| Molecular Weight | 291.97 g/mol | [3] |
| Molecular Formula | C₉H₈Br₂O | [3] |
| CAS Number | 62546-51-4 | [3] |
| IUPAC Name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |
| SMILES | BrCC1=CC=C(C(CBr)=O)C=C1 | [3] |
| Appearance | Expected to be a solid at room temperature | [4] |
The molecule's structure, featuring a central phenyl ring substituted with a bromoacetyl group and a bromomethyl group at the para position, is key to its reactivity. The electron-withdrawing nature of the bromoacetyl group can influence the reactivity of the benzyl bromide moiety and vice versa.
Caption: Chemical structure of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one.
Synthesis and Purification: A Guided Protocol
The synthesis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one can be approached through a multi-step process, typically starting from a commercially available precursor. The following protocol is a representative method based on established chemical transformations for similar compounds.
Synthetic Pathway Overview
A plausible synthetic route involves the bromination of a suitable precursor, such as 1-(4-(bromomethyl)phenyl)ethanone. This precursor itself can be synthesized from 4'-methylacetophenone.[4] The rationale behind this two-step approach is the selective bromination of the benzylic position followed by the bromination of the acetyl group.
Caption: Proposed synthetic workflow for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone [4]
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To a solution of 1-(4-methylphenyl)ethanone (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO).
-
Heat the reaction mixture to reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-(bromomethyl)phenyl)ethanone. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one [5]
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Dissolve the crude 1-(4-(bromomethyl)phenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform.
-
Slowly add bromine (1 equivalent) to the solution at 0°C with stirring.
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Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
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Upon completion, wash the organic phase with water and brine to remove any unreacted bromine and acidic byproducts.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification and Validation
The crude 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity and identity of the final product must be confirmed through analytical techniques.
Self-Validating System:
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TLC Analysis: At each step, TLC should be used to monitor the reaction's progress and assess the purity of the isolated products. Co-spotting with the starting material is crucial.
-
Melting Point Determination: A sharp melting point range for the purified solid indicates high purity.
-
Spectroscopic Confirmation: The structure of the final compound must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structural Elucidation and Characterization
The unambiguous identification of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the two protons of the -CH₂Br group attached to the phenyl ring. - A singlet for the two protons of the -COCH₂Br group. - A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - A peak for the carbonyl carbon. - Peaks corresponding to the two different -CH₂Br carbons. - Four distinct peaks for the aromatic carbons due to symmetry. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight of 291.97, with a characteristic isotopic pattern for two bromine atoms. |
| IR Spec. | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |
These characterization techniques provide a robust validation of the synthesized compound's identity and purity, which is paramount for its use in subsequent applications.[6][7]
Applications in Research and Drug Development
The dual reactivity of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one makes it a powerful tool for the synthesis of a diverse array of organic molecules.
As a Bifunctional Linker
This compound can act as a linker to connect two different molecular fragments. For example, one bromine atom can be displaced by a nucleophile, and the other can be used in a subsequent reaction, such as a coupling reaction or another nucleophilic substitution.
Synthesis of Heterocyclic Compounds
The α-bromo ketone functionality is a common precursor for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in many pharmaceutical agents.
Intermediate in Drug Synthesis
Many α-haloketones and benzyl bromides are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][9][10] For instance, they can be used to introduce specific pharmacophores or to build the core structure of a drug candidate. The applications of similar molecules suggest its utility in developing treatments for a range of conditions, from cardiovascular diseases to central nervous system disorders.[1]
Caption: Potential synthetic applications of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one.
Safety and Handling
Based on the reactivity of its functional groups, 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one should be handled with care. α-Haloketones and benzyl bromides are generally considered to be lachrymatory and skin irritants.[6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, with a molecular weight of 291.97 g/mol , is a synthetically valuable bifunctional reagent. Its unique structure allows for a wide range of chemical transformations, making it an important building block for the creation of complex organic molecules, including novel pharmaceutical intermediates. The synthetic and characterization protocols outlined in this guide provide a framework for its effective utilization in a research setting. As with any reactive chemical, proper safety precautions are paramount during its handling and use.
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